
Acetylene-PEG3-MMAF-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Acetylene-PEG3-MMAF-OMe involves several steps. The compound is prepared through a series of chemical reactions that introduce the alkyne group and the polyethylene glycol (PEG) linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Analyse Des Réactions Chimiques
Acetylene-PEG3-MMAF-OMe undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include copper catalysts, azide-containing molecules, and various solvents. The major products formed from these reactions are triazole-linked conjugates .
Applications De Recherche Scientifique
Acetylene-PEG3-MMAF-OMe has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: It is employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: The compound is used in the production of various bioconjugates and drug-linker conjugates for ADCs.
Mécanisme D'action
Acetylene-PEG3-MMAF-OMe exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. The alkyne group in the compound reacts with azide-containing molecules to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparaison Avec Des Composés Similaires
Acetylene-PEG3-MMAF-OMe is unique due to its specific structure and reactivity. Similar compounds include:
Acetylene-PEG4-MMAF-OMe: This compound has an additional PEG unit, which may affect its solubility and reactivity.
Azide-PEG3-MMAF-OMe: This compound contains an azide group instead of an alkyne group, making it suitable for reactions with alkyne-containing molecules.
These similar compounds share some properties with this compound but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C49H79N5O12 |
|---|---|
Poids moléculaire |
930.2 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1 |
Clé InChI |
IXHSQIFHDJLENR-ZPAUYSRYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
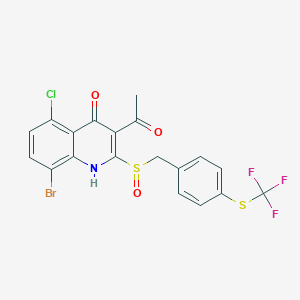
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
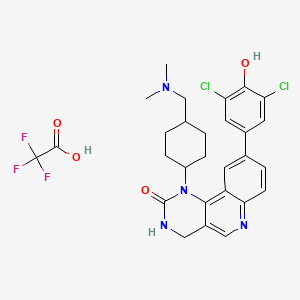
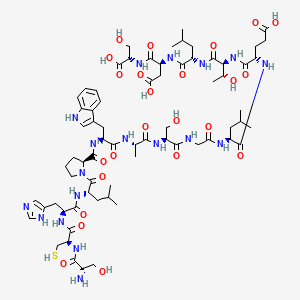

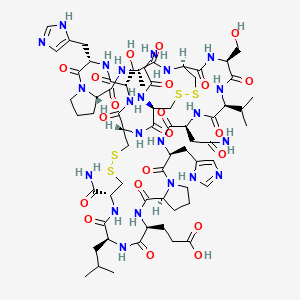
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
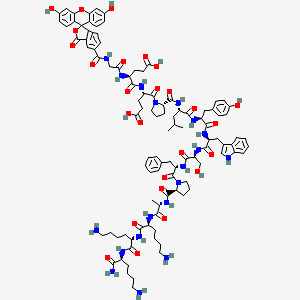

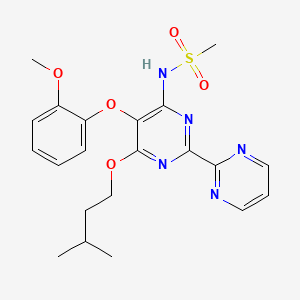
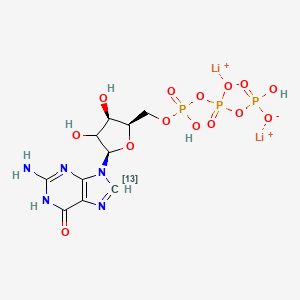
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

